

# Spectroscopic Profile of 3',5'-Dimethoxyacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

Cat. No.: B1266429

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This technical guide provides a comprehensive overview of the spectral data for **3',5'-Dimethoxyacetophenone**, a key building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3',5'-Dimethoxyacetophenone** provide detailed information about its proton and carbon framework.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Coupling Constant (J) [Hz]	Assignment
7.08	d	2H	2.3	H-2', H-6'
6.65	t	1H	2.3	H-4'
3.83	s	6H	-	-OCH <sub>3</sub>
2.57	s	3H	-	-COCH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of the molecule. Data for the closely related compound, 3',5'-Dimethoxy-4'-hydroxyacetophenone, is provided as a reference.

Chemical Shift (δ) [ppm]	Assignment
197.9	C=O
161.0	C-3', C-5'
139.5	C-1'
105.5	C-2', C-6'
105.2	C-4'
56.5	-OCH <sub>3</sub>
26.7	-COCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Frequency (v) [cm <sup>-1</sup> ]	Intensity	Assignment
~2950-3000	Medium	C-H stretch (aromatic and aliphatic)
~1680	Strong	C=O stretch (conjugated ketone)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic)
~1150-1300	Strong	C-O stretch (aryl ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here is for the analogous compound 3',4'-dimethoxyacetophenone, as a close reference.

m/z	Relative Intensity (%)	Possible Fragment
180	54	[M] <sup>+</sup>
165	100	[M - CH <sub>3</sub> ] <sup>+</sup>
137	10	[M - COCH <sub>3</sub> ] <sup>+</sup>
77	12	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3',5'-Dimethoxyacetophenone** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl<sub>3</sub>: δH = 7.26 ppm, δC = 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **3',5'-Dimethoxyacetophenone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.

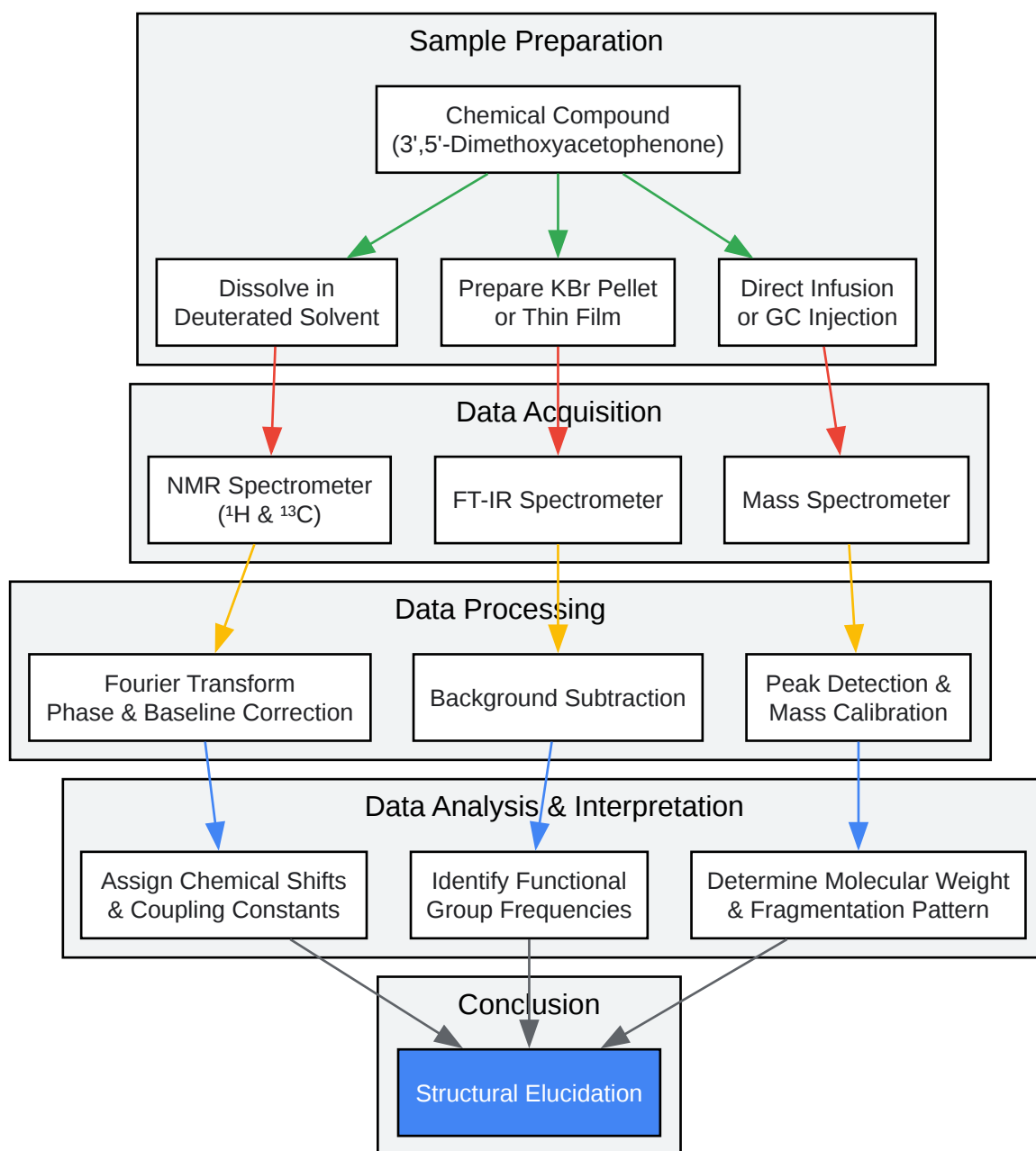
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of  $4\text{ cm}^{-1}$ .

## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of **3',5'-Dimethoxyacetophenone** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3',5'-Dimethoxyacetophenone**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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